N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a combination of pyrrole, pyrazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide typically involves multi-step organic synthesis. Key steps include:
Formation of the Pyrrole Ring: This can be achieved through cyclocondensation reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: Trifluoromethylation reactions are employed, often using reagents like trifluoromethyltrimethylsilane.
Pyrazole Synthesis: Pyrazole rings can be synthesized via cycloaddition reactions or cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
Coupling Reactions: The final assembly of the compound involves coupling reactions, such as Suzuki-Miyaura coupling, to link the various moieties.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including potential anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl group may enhance binding affinity to certain proteins or enzymes, thereby modulating their activity . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethylated compound used as an anti-inflammatory drug.
Uniqueness
N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide is unique due to its combination of pyrrole, pyrazole, and benzamide moieties, which may confer a distinct set of biological activities not observed in simpler compounds.
Properties
CAS No. |
6549-16-2 |
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Molecular Formula |
C32H29F3N4O4 |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
N-[5-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-phenylpyrazol-3-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C32H29F3N4O4/c1-19-14-25(20(2)38(19)24-13-9-10-22(17-24)32(33,34)35)26-18-29(39(37-26)23-11-7-6-8-12-23)36-31(40)21-15-27(41-3)30(43-5)28(16-21)42-4/h6-18H,1-5H3,(H,36,40) |
InChI Key |
BNEPXWKIOVFZER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C3=NN(C(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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